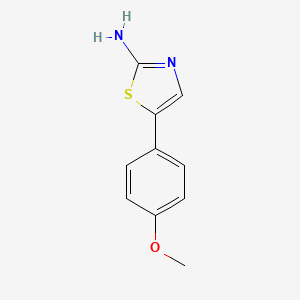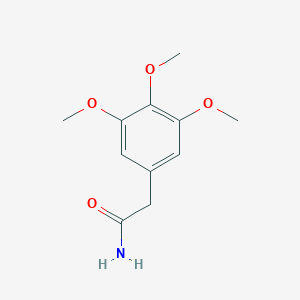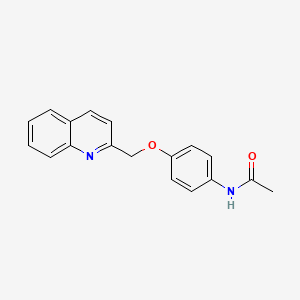
Chromium dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chromium(II) dichloride, also known as chromous chloride, is an inorganic compound with the chemical formula CrCl₂. It is typically found as a white to grey or green powder in its anhydrous form, and as a blue solid in its tetrahydrate form. Chromium(II) dichloride is hygroscopic and readily dissolves in water to form bright blue air-sensitive solutions .
Métodos De Preparación
Chromium(II) dichloride can be synthesized through several methods:
Reduction of Chromium(III) Chloride: This method involves reducing chromium(III) chloride with hydrogen at 500°C[ 2 \text{CrCl}_3 + \text{H}_2 \rightarrow 2 \text{CrCl}_2 + 2 \text{HCl} ]
Electrolysis: Chromium(II) dichloride can also be produced by the electrolysis of chromium(III) chloride.
Laboratory Scale Reduction: On a smaller scale, lithium aluminum hydride, zinc, and other reductants can be used to produce Chromium dichloride from chromium(III) precursors.
Análisis De Reacciones Químicas
Chromium(II) dichloride undergoes various types of chemical reactions:
Oxidation: Chromium(II) dichloride can be oxidized to chromium(III) chloride.
Reduction: It acts as a reducing agent in many reactions.
Substitution: Chromium(II) dichloride can participate in substitution reactions, where it reacts with other halides to form different chromium halides.
Reagents and Conditions: Common reagents include hydrogen, lithium aluminum hydride, and zinc.
Major Products: The major products formed from these reactions include chromium(III) chloride and various chromium halides.
Aplicaciones Científicas De Investigación
Chromium(II) dichloride has several applications in scientific research:
Biology and Medicine: While not commonly used in biological or medical applications, Chromium dichloride’s reducing properties can be explored in biochemical research.
Mecanismo De Acción
Chromium(II) dichloride exerts its effects primarily through its reducing properties. It can donate electrons to other compounds, facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the compounds it interacts with .
Comparación Con Compuestos Similares
Chromium(II) dichloride can be compared with other chromium halides:
Chromium(III) chloride: Unlike Chromium dichloride, chromium(III) chloride is more stable and less reactive.
Chromium(IV) chloride: This compound is less common and has different reactivity compared to this compound.
Chromium(II) fluoride, bromide, and iodide: These compounds have similar reducing properties but differ in their reactivity and applications.
Chromium(II) dichloride is unique due to its strong reducing properties and its ability to form air-sensitive solutions, making it valuable in specific chemical syntheses and industrial applications.
Propiedades
Fórmula molecular |
Cl2Cr |
|---|---|
Peso molecular |
122.90 g/mol |
Nombre IUPAC |
chromium(2+);dichloride |
InChI |
InChI=1S/2ClH.Cr/h2*1H;/q;;+2/p-2 |
Clave InChI |
XBWRJSSJWDOUSJ-UHFFFAOYSA-L |
SMILES canónico |
[Cl-].[Cl-].[Cr+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,6-difluoro-4-[2-fluoro-4-(4-propylphenyl)phenyl]phenol](/img/structure/B8806574.png)
![1-[(2'-Acetoxyethoxy)methyl]-5-fluorouracil](/img/structure/B8806575.png)







![N-ethyl-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B8806621.png)
![4,4-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B8806637.png)



